MFCD06480086
Description
For instance, compounds such as CAS 5234-86-6 (MDL: MFCD00868587) and CAS 1761-61-1 (MDL: MFCD00003330) share structural and functional similarities, including nitrogen-containing rings, moderate molecular weights (128–229 g/mol), and roles as enzyme inhibitors (e.g., CYP2D6 or CYP1A2) . These compounds often exhibit variable solubility profiles (0.114–15.4 mg/mL) and are synthesized via catalytic or reductive methods in solvents like tetrahydrofuran (THF) .
Properties
IUPAC Name |
N-[4-[2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-7-9-19(10-8-16)25-26(24(30)21-5-3-4-6-23(21)32-25)31-15-22(29)18-11-13-20(14-12-18)27-17(2)28/h3-14H,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKZOAXOZZOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD06480086 involves several steps, including the preparation of intermediates and the final compound. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and concentration of reactants to achieve consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: MFCD06480086 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions can yield halogenated derivatives.
Scientific Research Applications
MFCD06480086 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrially, it is utilized in the production of advanced materials and chemicals.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on compounds with analogous MDL numbers, structural features, and bioactivity profiles from the evidence.
Table 1: Structural and Physicochemical Properties
Key Observations:
- Molecular Weight : Lower molecular weight compounds (e.g., CAS 54198-89-9, 128.56 g/mol) generally exhibit higher solubility (e.g., 2.58 mg/mL for CAS 6007-85-8) compared to bulkier molecules like CAS 5234-86-6 (188.27 g/mol) .
- Bioactivity : CYP enzyme inhibition varies significantly. For example, CAS 5234-86-6 selectively inhibits CYP2D6, while CAS 41841-16-1 targets CYP1A2 .
- Synthetic Methods : Reactions often employ THF as a solvent, with catalysts like lithium aluminum hydride (CAS 5234-86-6) or A-FGO (CAS 1761-61-1). Yields range from 30% to 98% depending on conditions .
Research Findings and Methodological Insights
- Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1 synthesis) improve yield (98%) and reduce waste compared to traditional methods .
- Bioavailability: Compounds with high GI absorption (e.g., CAS 6007-85-8) may have enhanced oral bioavailability, whereas BBB-nonpermeable agents (e.g., CAS 905306-69-6) are suited for peripheral targets .
- Structural Similarity : High similarity scores (e.g., 0.92–0.98 for CAS 41841-16-1 analogs) correlate with conserved pharmacophores but divergent CYP inhibition profiles, highlighting the need for target-specific optimization .
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